Davidigenin

Übersicht

Beschreibung

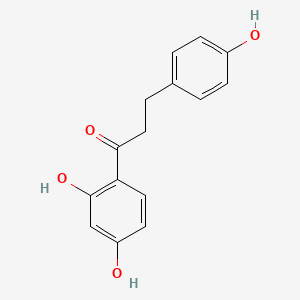

Davidigenin is a member of the class of dihydrochalcones, which are a type of flavonoid. It is characterized by the presence of hydroxy groups at positions 4, 2’, and 4’ on the dihydrochalcone structure. The molecular formula of this compound is C15H14O4, and it has a molecular weight of 258.27 g/mol . This compound is known for its antioxidant, anti-allergic, and anti-asthmatic properties .

Wirkmechanismus

Target of Action

Davidigenin is a member of the class of dihydrochalcones . It is a secondary metabolite that is ubiquitous in edible and medicinal plants .

Mode of Action

It is known that this compound is a product of the metabolic transformation of flavonoids by the gut microbiota . This transformation process may play a crucial role in its interaction with its targets and the resulting changes.

Biochemical Pathways

This compound is a metabolite of Liquiritigenin, an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The metabolic transformation of Liquiritigenin by the gut microbiota results in three possible metabolites: phloretic acid (M3), resorcinol (M4), and M5. M5 is speculated to be this compound . This transformation is part of the flavonoid biosynthetic pathway .

Pharmacokinetics

The bioavailability of flavonoids, including this compound, is generally low after oral administration . This is primarily due to the metabolic transformation of these compounds by the gut microbiota . .

Result of Action

This compound has been found to have excellent absorption in the human intestinal epithelial cell line, Caco-2 . It shows stronger and broader anticancer activity potential and dose-dependent antioxidative stress protection . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolic transformation of Liquiritigenin into this compound . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Davidigenin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which catalyze the glucosylation of this compound to form glycosides such as davidioside and confusoside . These interactions are crucial for the compound’s bioactivity and stability. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby affecting inflammatory responses and cell survival . Furthermore, this compound can alter gene expression profiles related to oxidative stress and inflammation, promoting cellular homeostasis and protection against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its bioactivity and continue to exert protective effects on cellular function, including reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to glycosides through the action of glycosyltransferases . These metabolic transformations enhance the solubility and bioavailability of this compound, facilitating its distribution and activity within the body. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as multidrug resistance-associated proteins (MRPs) and albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with key signaling molecules and transcription factors . Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound within cells, further modulating its bioactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Davidigenin can be synthesized through glycosyltransferase-catalyzed cascade reactions. This method involves the regioselective O-β-D-glucosylation of the flavonoid core structure. The reaction conditions typically include the use of uridine 5’-diphosphate (UDP)-glucose as a donor substrate and sucrose synthase (SuSy) from soybean to regenerate the UDP-glucose . The reaction is carried out with 5 mM dihydrochalcone acceptor, 100 mM sucrose, and 0.5 mM UDP, resulting in high yields of the target glucoside .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, leveraging the efficiency of glycosyltransferase enzymes to achieve high yields and selectivity. The use of biocatalysts in industrial settings offers a green chemistry approach, minimizing the need for harsh chemical reagents and reducing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Davidigenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions, particularly involving the hydroxy groups, can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dihydrochalcone structure .

Major Products Formed

The major products formed from the reactions of this compound include glucosides, such as davidioside and confusoside, which are obtained through selective glucosylation .

Wissenschaftliche Forschungsanwendungen

Davidigenin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.

Vergleich Mit ähnlichen Verbindungen

Davidigenin is similar to other dihydrochalcones, such as phloretin and isoliquiritigenin. it is unique in its specific substitution pattern of hydroxy groups, which contributes to its distinct biological activities . Similar compounds include:

Phloretin: Known for its antioxidant and anti-inflammatory properties.

Isoliquiritigenin: Exhibits strong anticancer and anti-inflammatory activities.

This compound stands out due to its potent antioxidant and anti-allergic effects, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Davidigenin, a dihydrochalcone derived from the plant Artemisia dracunculus (commonly known as tarragon), has garnered significant attention for its diverse biological activities. This compound is characterized by its unique structure, featuring hydroxy substitutions at positions 2', 4, and 4' on the chalcone backbone. The following sections detail the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

- Chemical Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- CAS Number : 442342

Pharmacological Activities

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. These include:

- Antioxidant Activity : this compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases.

- Antidiabetic Effects : Studies indicate that this compound possesses anti-diabetic properties. It has been identified in ethanolic extracts of Artemisia dracunculus, where its presence correlates with the inhibition of glucose absorption and enhancement of insulin sensitivity .

- Antiviral Potential : Recent research highlighted this compound's efficacy against viral pathogens, including SARS-CoV-2. Molecular docking studies demonstrated its ability to bind effectively to the main protease of the virus, suggesting a mechanism for inhibiting viral replication .

- Anticancer Activity : this compound has been evaluated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have reported IC50 values indicating potent antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Modulation of Enzymatic Activity : this compound influences key metabolic enzymes involved in glucose metabolism and lipid profiles, contributing to its antidiabetic effects.

- Inhibition of Viral Proteases : The binding affinity of this compound to viral proteases disrupts the proteolytic processing necessary for viral maturation and replication .

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of intrinsic pathways that lead to cell death.

Table 1: Summary of Biological Activities and Experimental Models

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKKUWYNITJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331802 | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-26-9 | |

| Record name | Davidigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Davidigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAVIDIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OML9B432G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.